![molecular formula C9H12N6 B1491673 7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098140-13-5](/img/structure/B1491673.png)

7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole

説明

科学的研究の応用

Medicine

Pyrazole derivatives, including “7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole”, have been extensively used in the medical field . They exhibit diverse biological activities, such as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic properties .

Agriculture

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture . They can be used in the development of new pesticides and herbicides.

Chemical Synthesis

Pyrazole derivatives are highly valued in organic synthesis . The methods for their synthesis span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Sensing and Detection

Pyrazoline nanoparticle probes, which are related to pyrazoles, have been reported for sensing/detection of Hg 2+ ions . Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .

Environmental Monitoring

Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring . These frameworks can be used for the detection and removal of pollutants from the environment.

Biological Imaging

These probes were applicable in the fields of biological imaging, labeling of drugs, detecting unhealthy cells and classification of subcellular organelles . This makes them valuable tools in biomedical research and diagnostics.

Material Science

Pyrazole-containing compounds represent one of the most influential families of N -heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Industrial Applications

More complex structures with various relevant examples can be formed from them . Thus, synthesizing pyrazole derivatives efficiently and selectively is an important area of organic chemistry .

作用機序

Target of Action

Pyrazole derivatives, which include this compound, have been found to interact with a variety of targets, including estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to influence a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

7-(azidomethyl)-1-ethyl-6-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-3-14-4-5-15-9(14)8(6-11-13-10)7(2)12-15/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURCDNURTHISCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=C(C(=N2)C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

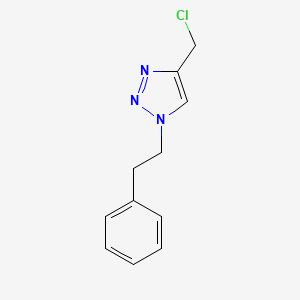

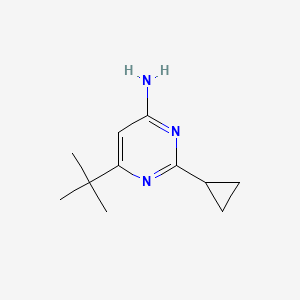

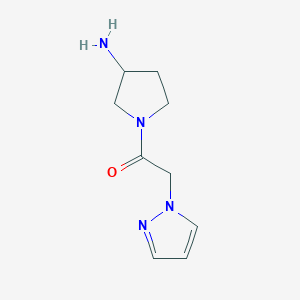

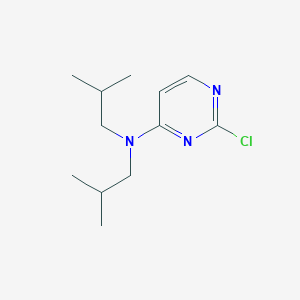

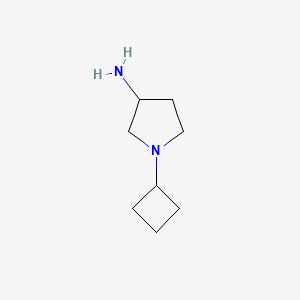

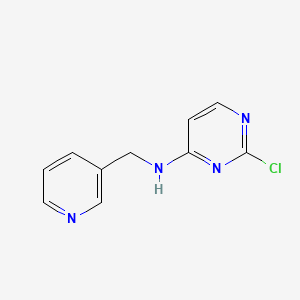

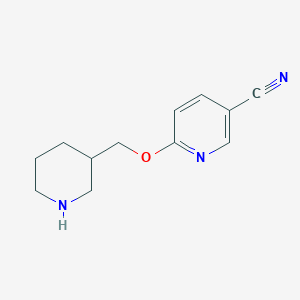

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1491591.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1491592.png)

![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491594.png)

![{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491603.png)

![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491610.png)